![molecular formula C16H10ClNO B14527931 3-[3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl]benzonitrile CAS No. 62584-55-8](/img/structure/B14527931.png)
3-[3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl]benzonitrile is an organic compound characterized by the presence of a chlorophenyl group, a benzonitrile group, and a conjugated enone system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl]benzonitrile typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The enone system can be oxidized to form corresponding epoxides or diketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides or diketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
3-[3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl]benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-[3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s enone system can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-3’-cyanopropiophenone
- 4-[(1E)-3-[(4-chlorophenyl)sulfanyl]-3-oxoprop-1-en-1-yl]benzonitrile
Uniqueness
3-[3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl]benzonitrile is unique due to its specific structural features, such as the conjugated enone system and the presence of both chlorophenyl and benzonitrile groups
Properties
CAS No. |
62584-55-8 |
|---|---|
Molecular Formula |
C16H10ClNO |
Molecular Weight |
267.71 g/mol |
IUPAC Name |
3-[3-(4-chlorophenyl)-3-oxoprop-1-enyl]benzonitrile |
InChI |
InChI=1S/C16H10ClNO/c17-15-7-5-14(6-8-15)16(19)9-4-12-2-1-3-13(10-12)11-18/h1-10H |
InChI Key |
OVBPSBCTPYQFQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)C=CC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


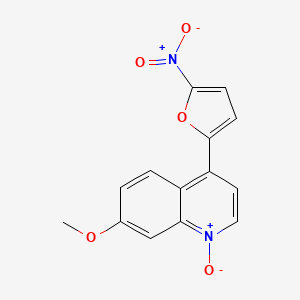
![Methyl [4-(diethylamino)-3,5-dimethylphenyl]carbamate](/img/structure/B14527851.png)
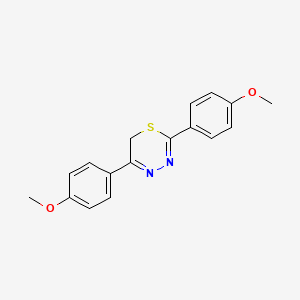
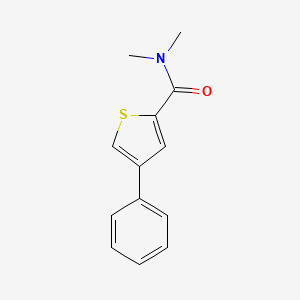
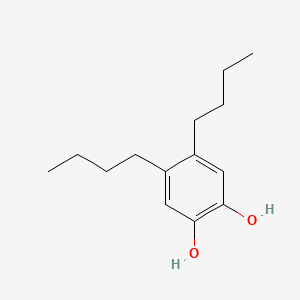
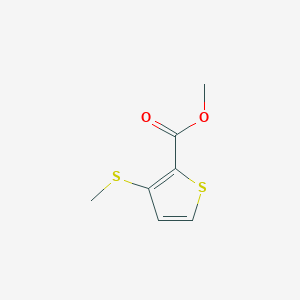
![[(2-Bromo-2-fluorocyclopropyl)oxy]benzene](/img/structure/B14527870.png)
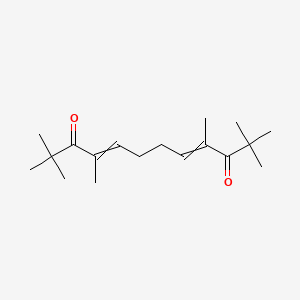
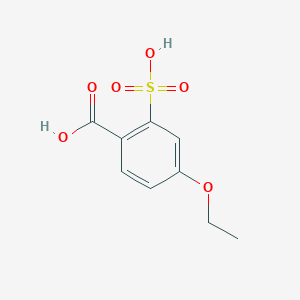
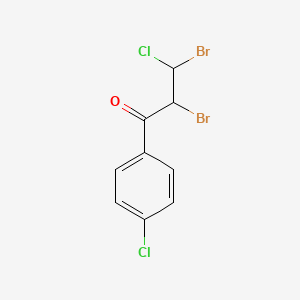
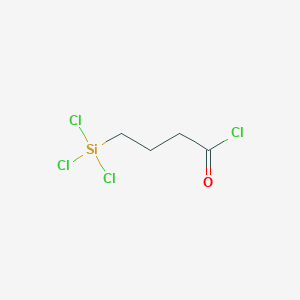
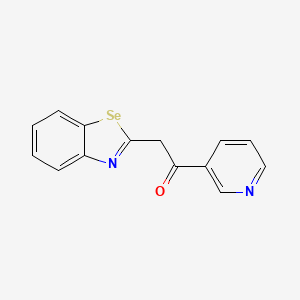
![N-{[(3,6-Dichloropyridin-2-yl)methyl]sulfanyl}benzamide](/img/structure/B14527906.png)
![1H-Pyrrole, 3-[(chlorodifluoromethyl)thio]-](/img/structure/B14527912.png)
